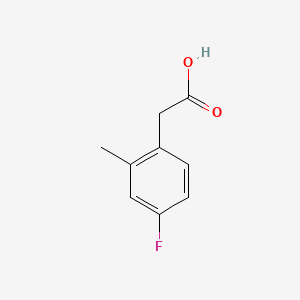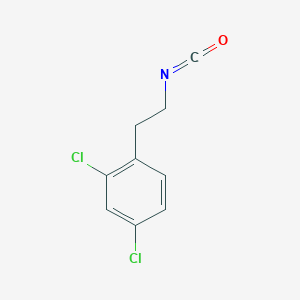
2,4-Dichlorophenethyl isocyanate
説明
2,4-Dichlorophenethyl isocyanate is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and utility in various chemical syntheses. Isocyanates in general are compounds containing the functional group -N=C=O and are characterized by their high reactivity with nucleophiles, making them key intermediates in the production of polyurethane foams, elastomers, and coatings .
Synthesis Analysis
The synthesis
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Optimization : Feng Gui-ron (2014) focused on optimizing the synthesis of 2,4-Dichlorophenyl isocyanate from double(trichloromethyl)carbonate, analyzing the impact of reaction conditions and employing response surface methodology to determine optimal conditions (Feng Gui-ron, 2014).
- Reaction Studies : Li Yan-wei (2005) studied the factors affecting the synthesis of Chlorophenyl isocyanate, providing insights into optimal reaction conditions for its production (Li Yan-wei, 2005).
Industrial Applications
- Blocked Polyisocyanates Synthesis : S. Kalaimani et al. (2016) explored the synthesis of blocked polyisocyanates using phenols with electron withdrawing substituents, which is crucial for producing heat-cured polyurethane products (S. Kalaimani, B. M. Ali, A. S. Nasar, 2016).
- Kinetic Studies for Polyurethane-Polyester Networks : P. Król and J. Wojturska (2003) provided a kinetic study on the reaction of toluene diisocyanate with alcohols, a fundamental process for creating interpenetrating polyurethane–polyester networks (P. Król, J. Wojturska, 2003).
Environmental and Health Implications
- Occupational Exposure : S. Brzeźnicki and Marzena Bonczarowska (2015) examined occupational exposure to isocyanates in various industries, emphasizing the importance of monitoring their concentration in the workplace (S. Brzeźnicki, Marzena Bonczarowska, 2015).
- Biomarker Development : G. Sabbioni et al. (2006) investigated the formation of DNA adducts from isocyanates, which are vital tools for biomonitoring exposure to these chemicals (A. Beyerbach, P. Farmer, G. Sabbioni, 2006).
- Isocyanate-Specific Albumin Adducts : Anoop Kumar et al. (2009) explored albumin adducts formed by MDI, which can be used as biomarkers for exposure to isocyanates (Anoop Kumar, N. Dongari, G. Sabbioni, 2009).
Safety and Toxicology
- Carcinogenic Risk Assessment : C. Bolognesi et al. (2001) provided a critical review on the carcinogenic risk of diisocyanates, including methylenediphenyl diisocyanate, highlighting their reactivity and potential genotoxic effects (C. Bolognesi, X. Baur, B. Marczynski, H. Norppa, O. Sepai, G. Sabbioni, 2001).
Miscellaneous Applications
- Sorption-Desorption Behavior : K. Fytianos et al. (2000) conducted experiments to understand the sorption-desorption behavior of 2,4-dichlorophenol, which is relevant for environmental remediation (K. Fytianos, E. Voudrias, E. Kokkalis, 2000).
Safety and Hazards
作用機序
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Biochemical Pathways
The reactivity of isocyanates suggests that they could potentially interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted
Result of Action
Due to their reactivity, isocyanates can potentially cause various cellular effects, such as protein binding and cell membrane damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorophenethyl isocyanate. For instance, the presence of compounds with active hydrogen atoms in the environment could potentially react with the isocyanate, affecting its stability and reactivity .
特性
IUPAC Name |
2,4-dichloro-1-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPHFFZTSTTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407792 | |
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenethyl isocyanate | |
CAS RN |
480439-41-6 | |
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorophenethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



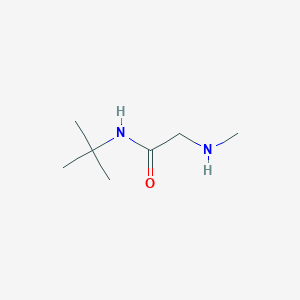

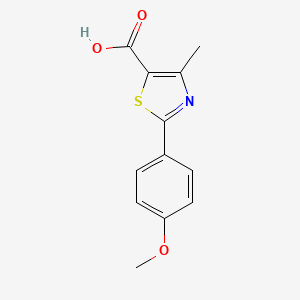



![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)
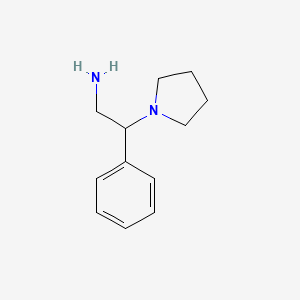

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)
![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)

